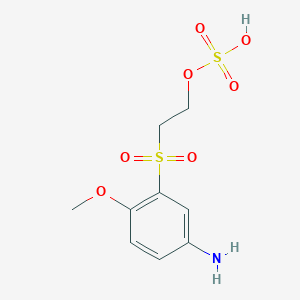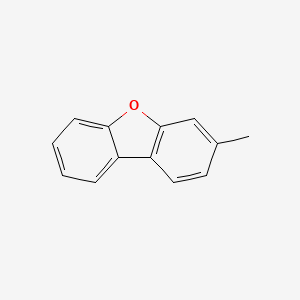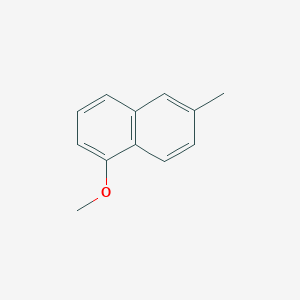
1-Methoxy-6-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-6-methylnaphthalene is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-6-methylnaphthalene can be synthesized through several methods. One common approach involves the methylation of 6-methylnaphthalene using a methoxy reagent. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the methylation process. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale methylation processes using specialized equipment to handle the reagents and catalysts. The process is optimized for efficiency, yield, and safety, ensuring that the compound is produced in a cost-effective manner.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-6-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Methoxy-6-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Methoxy-6-methylnaphthalene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Methoxynaphthalene: Similar in structure but lacks the methyl group.
6-Methylnaphthalene: Similar but lacks the methoxy group.
1-Naphthol: Contains a hydroxyl group instead of a methoxy group.
Uniqueness: 1-Methoxy-6-methylnaphthalene is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs
Propriétés
Numéro CAS |
24894-77-7 |
|---|---|
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1-methoxy-6-methylnaphthalene |
InChI |
InChI=1S/C12H12O/c1-9-6-7-11-10(8-9)4-3-5-12(11)13-2/h3-8H,1-2H3 |
Clé InChI |
LFWPYXVUTPBBFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



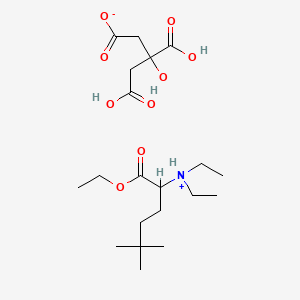
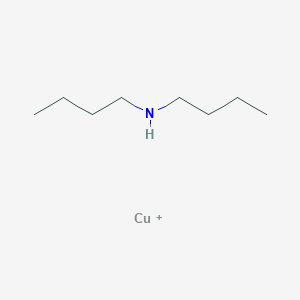
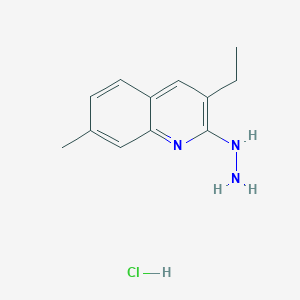
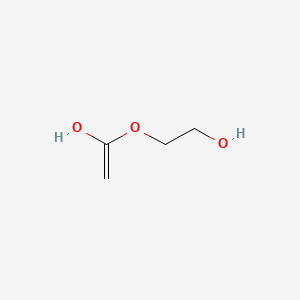
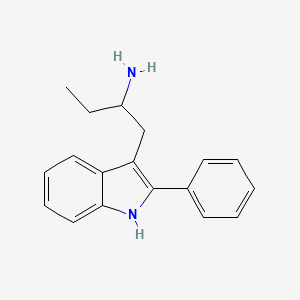
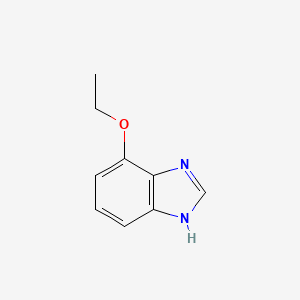
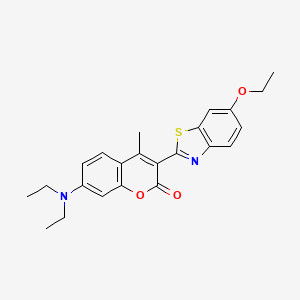
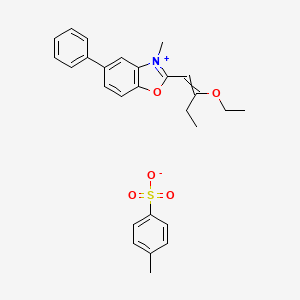
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)

![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
